Colchicine deriv

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

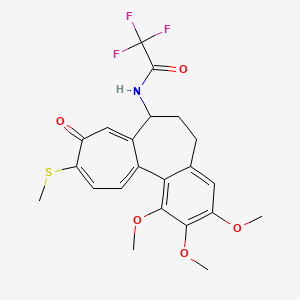

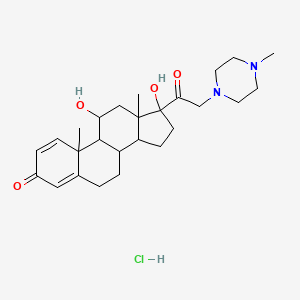

Colchicine derivatives are compounds derived from colchicine, a natural product extracted from the autumn crocus (Colchicum autumnale). Colchicine itself is a well-known microtubule polymerization inhibitor, which has been used for centuries to treat gout and other inflammatory conditions. The derivatives of colchicine have been developed to enhance its therapeutic properties, reduce toxicity, and overcome drug resistance in cancer treatments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of colchicine derivatives typically involves modifications at specific positions on the colchicine molecule. For example, modifications at the C7 and C10 positions have been explored to create derivatives with enhanced anticancer properties .

Industrial Production Methods: Industrial production of colchicine derivatives often involves biotransformation processes. For instance, selected strains of Bacillus megaterium have been used to convert colchicinoids into their corresponding 3-O-glucosyl derivatives . This biotransformation approach is preferred due to its high selectivity and efficiency, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: Colchicine derivatives undergo various chemical reactions, including:

Oxidation: Introduction of oxygen-containing functional groups.

Reduction: Addition of hydrogen atoms to reduce double bonds.

Substitution: Replacement of specific functional groups with others, such as amino acids.

Common Reagents and Conditions: Common reagents used in these reactions include sodium salts of amino acids, ethanol-water mixtures, and specific catalysts for regioselective transformations . Reaction conditions often involve heating and controlled pH environments to ensure high yields and selectivity.

Major Products: The major products formed from these reactions include colchicine derivatives with modified functional groups that exhibit enhanced biological activity and reduced toxicity .

科学的研究の応用

Colchicine derivatives have a wide range of scientific research applications, including:

Chemistry: Used as tools to study microtubule dynamics and polymerization processes.

Biology: Employed in cell biology to investigate cell division and mitosis.

Medicine: Developed as potential anticancer agents due to their ability to inhibit tubulin polymerization and disrupt cell division.

Industry: Utilized in plant breeding to induce polyploidy, resulting in larger and more robust plants.

作用機序

Colchicine derivatives exert their effects primarily by binding to tubulin, a protein that forms microtubules. This binding inhibits microtubule polymerization, leading to the disruption of cell division and mitosis . The inhibition of microtubule assembly also affects various cellular processes, including maintenance of cell shape, signaling, and intracellular transport . Additionally, colchicine derivatives modulate inflammatory pathways by inhibiting neutrophil chemotaxis and the production of pro-inflammatory cytokines .

類似化合物との比較

Colchicine derivatives are compared with other microtubule inhibitors such as vinblastine and paclitaxel. While all these compounds target tubulin, colchicine derivatives are unique in their ability to overcome multidrug resistance in cancer cells . Similar compounds include:

Vinblastine: Another microtubule inhibitor used in cancer therapy.

Paclitaxel: A widely used anticancer agent that stabilizes microtubules rather than inhibiting their polymerization.

特性

IUPAC Name |

2,2,2-trifluoro-N-(1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO5S/c1-29-16-9-11-5-7-14(26-21(28)22(23,24)25)13-10-15(27)17(32-4)8-6-12(13)18(11)20(31-3)19(16)30-2/h6,8-10,14H,5,7H2,1-4H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNELBQZKXVASLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)C(F)(F)F)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B12300006.png)

![7-Methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol](/img/structure/B12300043.png)

![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)

![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)

![2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B12300073.png)

![3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde](/img/structure/B12300077.png)